

A Technical Guide to the Physicochemical Properties of 2-Phenyl-1,3-propanediol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Phenyl-1,3-propanediol**

Cat. No.: **B123019**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Phenyl-1,3-propanediol** (CAS No: 1570-95-2), a versatile diol with applications in various scientific fields. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **2-Phenyl-1,3-propanediol**, compiled from various sources.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ O ₂	[1] [2] [3]
Molecular Weight	152.19 g/mol	[1] [3] [4]
Melting Point	53-56 °C	[5] [6]
Appearance	White solid/crystal	[2]
Solubility	Sparingly soluble in water	[2]
logP (octanol-water partition coefficient)	0.7548	[1]
pKa	14.26 ± 0.10 (Predicted)	[2]
Topological Polar Surface Area (TPSA)	40.46 Å ²	[1]
Number of Hydrogen Bond Acceptors	2	[1]
Number of Hydrogen Bond Donors	2	[1]
Number of Rotatable Bonds	3	[1]

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physicochemical properties of **2-Phenyl-1,3-propanediol** are not readily available in the public domain, this section outlines the general methodologies typically employed for such characterizations.

1. Melting Point Determination:

The melting point of a solid compound is a crucial indicator of its purity. A common and accessible method for its determination is the use of a melting point apparatus.

- Apparatus: Digital melting point apparatus (e.g., Mel-Temp®), capillary tubes.
- Procedure:

- A small, dry sample of **2-Phenyl-1,3-propanediol** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

2. Solubility Assessment:

Determining the solubility of a compound in various solvents is essential for its application in formulations and reactions.

- Apparatus: Vials, analytical balance, magnetic stirrer, temperature-controlled bath.
- Procedure (for aqueous solubility):
 - An excess amount of **2-Phenyl-1,3-propanediol** is added to a known volume of deionized water in a vial.
 - The mixture is stirred vigorously at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The suspension is then filtered or centrifuged to remove the undissolved solid.
 - The concentration of the dissolved **2-Phenyl-1,3-propanediol** in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

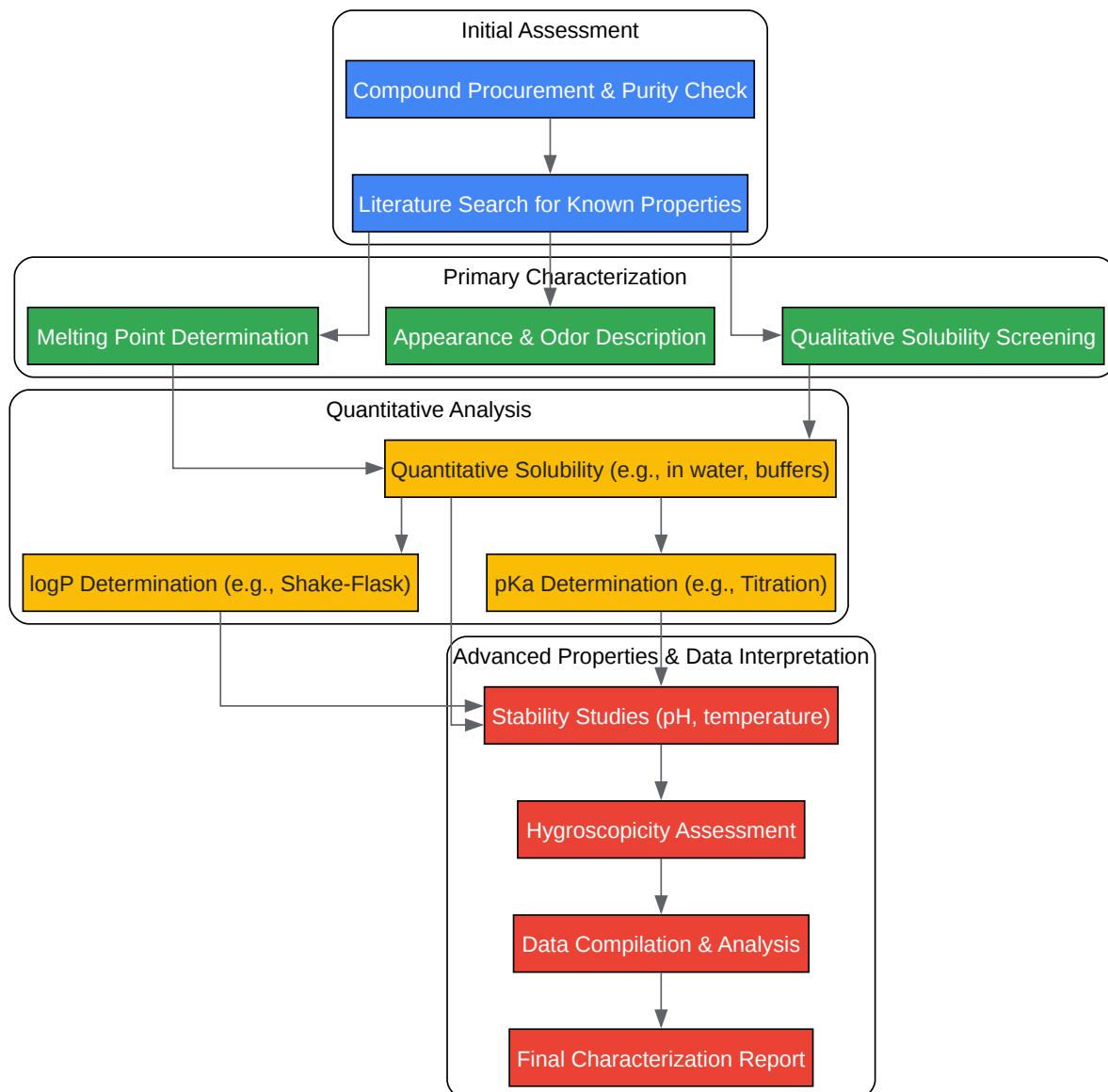
3. Octanol-Water Partition Coefficient (logP) Determination:

The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME).

properties.

- Apparatus: Separatory funnel, analytical balance, pH meter, HPLC or UV-Vis spectrophotometer.
- Procedure (Shake-Flask Method):
 - A solution of **2-Phenyl-1,3-propanediol** of known concentration is prepared in either water or n-octanol.
 - Equal volumes of n-octanol and water (pre-saturated with each other) are added to a separatory funnel.
 - The **2-Phenyl-1,3-propanediol** solution is added to the funnel.
 - The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
 - The mixture is allowed to stand until the two phases have completely separated.
 - The concentration of the compound in both the aqueous and n-octanol phases is determined using an appropriate analytical method.
 - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

4. pKa Determination:


The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values.

- Apparatus: pH meter, autoburette, beaker, magnetic stirrer.
- Procedure (Potentiometric Titration):
 - A known amount of **2-Phenyl-1,3-propanediol** is dissolved in a suitable solvent (often a water-cosolvent mixture if aqueous solubility is low).

- The solution is titrated with a standardized solution of a strong acid or base.
- The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general logical workflow for the physicochemical characterization of a chemical compound like **2-Phenyl-1,3-propanediol**.

[Click to download full resolution via product page](#)

A logical workflow for physicochemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Phenyl-1,3-propanediol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Phenyl-1,3-propanediol | 1570-95-2 [chemicalbook.com]
- 6. Sigma Aldrich 2-Phenyl-1,3-propanediol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 2-Phenyl-1,3-propanediol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123019#physicochemical-properties-of-2-phenyl-1-3-propanediol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com